2-amino-N-(2-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
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Description
2-amino-N-(2-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H22N2OS and its molecular weight is 314.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-amino-N-(2-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide are Bcr-Abl and histone deacetylase (HDAC) . Bcr-Abl is a fusion protein with tyrosine kinase activity, which plays a crucial role in the pathogenesis of chronic myeloid leukemia. HDAC is an enzyme that removes acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
This compound acts as a dual inhibitor, blocking the activity of both Bcr-Abl and HDAC . By inhibiting Bcr-Abl, it prevents the phosphorylation of proteins involved in cell signaling pathways, thereby disrupting the proliferation of cancer cells. By inhibiting HDAC, it increases the acetylation of histones, leading to a more relaxed chromatin structure and promoting the transcription of tumor suppressor genes .
Biochemical Pathways
The inhibition of Bcr-Abl and HDAC affects multiple biochemical pathways. The Bcr-Abl pathway is involved in cell proliferation, and its inhibition can lead to the arrest of cell growth. The HDAC pathway is involved in gene expression, and its inhibition can lead to the reactivation of silenced tumor suppressor genes .
Pharmacokinetics
Its metabolism and excretion would depend on its chemical structure and the enzymes present in the body .
Result of Action
The dual inhibition of Bcr-Abl and HDAC by this compound results in potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . This suggests that the compound could have potential therapeutic applications in the treatment of these cancers.
Properties
IUPAC Name |
2-amino-N-(2-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-12-8-6-7-10-14(12)20-18(21)16-13-9-4-2-3-5-11-15(13)22-17(16)19/h6-8,10H,2-5,9,11,19H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLBSIVWJRLEIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.